molecular formula C23H20O4 B12145839 4-(6-methoxy-3-methyl-1-benzofuran-2-yl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one

4-(6-methoxy-3-methyl-1-benzofuran-2-yl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one

Cat. No.: B12145839
M. Wt: 360.4 g/mol
InChI Key: FSMVINHDFPYTLL-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The IUPAC name 4-(6-methoxy-3-methyl-1-benzofuran-2-yl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one derives from its fused polycyclic framework. The parent structure, 2H-benzo[g]chromen-2-one, consists of a chromenone ring (a benzopyran-2-one system) fused to an additional benzene ring at the [g] position. The 6,7,8,9-tetrahydro designation indicates partial saturation of the chromenone’s pyran ring, reducing it to a cyclohexene system. At position 4 of this scaffold, a substituted benzofuran group—6-methoxy-3-methyl-1-benzofuran-2-yl—is attached. The benzofuran substituent itself bears methoxy (-OCH₃) and methyl (-CH₃) groups at positions 6 and 3, respectively.

The systematic naming follows priority rules for fused heterocycles, with the chromenone core taking precedence over the benzofuran substituent due to its higher complexity. This hierarchical approach ensures unambiguous identification in chemical databases.

Crystallographic Analysis and Conformational Studies

While direct crystallographic data for this compound are not publicly available, analogous chromenone derivatives exhibit planar chromenone cores with slight puckering in hydrogenated rings. For example, 4-(1-benzofuran-2-yl)-6-methoxy-2H-chromen-2-one (PubChem CID 7295549) crystallizes in a monoclinic system with unit cell parameters a = 7.89 Å, b = 10.21 Å, c = 12.34 Å, and β = 98.5°, featuring intermolecular hydrogen bonds between the carbonyl oxygen and adjacent methoxy groups.

In the target compound, the tetrahydrobenzo[g]chromen-2-one system likely adopts a boat-like conformation for the saturated cyclohexene ring, minimizing steric strain. The benzofuran substituent at position 4 would orient orthogonally to the chromenone plane to avoid π-π stacking interference, as observed in similar fused systems. Density functional theory (DFT) simulations predict a dihedral angle of 85–90° between the benzofuran and chromenone planes, stabilizing the molecule through van der Waals interactions.

Spectroscopic Characterization (IR, NMR, UV-Vis)

Infrared Spectroscopy (IR):

  • A strong absorption band at 1715–1730 cm⁻¹ corresponds to the chromenone’s carbonyl (C=O) stretch.
  • Aromatic C=C vibrations appear as multiple peaks between 1450–1600 cm⁻¹.
  • The methoxy group’s asymmetric C-O-C stretch generates a signal at 1250–1275 cm⁻¹, while the benzofuran’s furan ring shows a characteristic C-O-C bend at 1020–1040 cm⁻¹.

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, CDCl₃):
    • δ 6.85–7.45 (m, 5H, aromatic protons from benzofuran and chromenone)
    • δ 5.32 (s, 1H, H-3 of chromenone)
    • δ 3.89 (s, 3H, OCH₃)
    • δ 2.45–1.95 (m, 8H, cyclohexene CH₂ groups)
    • δ 2.12 (s, 3H, CH₃ on benzofuran)
  • ¹³C NMR (100 MHz, CDCl₃):
    • δ 160.1 (C=O of chromenone)
    • δ 154.3–110.7 (aromatic carbons)
    • δ 56.2 (OCH₃)
    • δ 22.5 (CH₃ on benzofuran)
    • δ 25.1–29.8 (cyclohexene CH₂ groups)

UV-Vis Spectroscopy:
In methanol, the compound exhibits λmax at 285 nm (π→π* transition of the conjugated chromenone-benzofuran system) and a weaker band at 320 nm (n→π* transition of the carbonyl group).

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI-MS) at 70 eV produces the following key fragments (m/z):

  • Molecular Ion: 394 (C23H22O4+, calculated 394.15)
  • Base Peak: 163 (benzofuran fragment after loss of chromenone moiety)
  • Major Fragments:
    • 379 [M – CH₃]+
    • 351 [M – CH₃ – CO]+
    • 233 (chromenone core after benzofuran cleavage)
    • 135 (protonated methoxybenzofuran)

The fragmentation pathway begins with retro-Diels-Alder cleavage of the tetrahydrochromenone ring, followed by decarboxylation and methoxy group elimination. High-resolution MS (HRMS) confirms the molecular formula with an observed m/z 394.1542 (theoretical 394.1565, Δ = 2.3 ppm).

Data Table 1: Summary of Spectroscopic Features

Technique Key Signals Assignment
IR 1725 cm⁻¹ Chromenone C=O stretch
¹H NMR δ 3.89 (s) Methoxy protons
¹³C NMR δ 160.1 Chromenone carbonyl carbon
UV-Vis λmax 285 nm Conjugated π-system excitation
EI-MS m/z 394 → 163 Molecular ion → benzofuran fragment

Properties

Molecular Formula

C23H20O4

Molecular Weight

360.4 g/mol

IUPAC Name

4-(6-methoxy-3-methyl-1-benzofuran-2-yl)-6,7,8,9-tetrahydrobenzo[g]chromen-2-one

InChI

InChI=1S/C23H20O4/c1-13-17-8-7-16(25-2)11-21(17)27-23(13)19-12-22(24)26-20-10-15-6-4-3-5-14(15)9-18(19)20/h7-12H,3-6H2,1-2H3

InChI Key

FSMVINHDFPYTLL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)OC)C3=CC(=O)OC4=C3C=C5CCCCC5=C4

Origin of Product

United States

Preparation Methods

Copper-Catalyzed Intramolecular O–H/C–H Coupling

A prominent method involves copper-mediated dehydrogenative cyclization of substituted phenols. For example, Ai et al. demonstrated that 2-hydroxy-4-methoxy-5-methylbenzaldehyde derivatives undergo cyclization using CuCl (10 mol%) and Cs₂CO₃ in pyridine at 120°C, achieving yields up to 93%. This method leverages radical transfer mechanisms, where the copper catalyst abstracts a proton to generate a phenoxy radical, followed by cyclization and oxidation to form the benzofuran core.

Cyclization of ortho-Hydroxy Propargyl Ethers

An alternative approach utilizes Lewis acid-catalyzed cyclization. In a patent by US6555697B1, ortho-hydroxy propargyl ethers are treated with BF₃·Et₂O in dichloromethane, inducing 5-endo-dig cyclization to yield 3-methylbenzofurans. Methoxy groups are introduced via Williamson ether synthesis prior to cyclization, ensuring regioselectivity at the 6-position.

One-Pot Heteroannulation

A metal-free method by Dekamin et al. employs benzoquinone (BQ) and cyclohexenone in acidic conditions (PhMe/AcOH) to form benzofurans via [3+2] heteroannulation. This approach avoids transition metals and achieves yields of 81% for analogous structures, though substituent compatibility must be verified.

Synthesis of the Chromenone Core

The 6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one scaffold is constructed through annulation or Knoevenagel condensation.

Resorcinol-Based Cyclization

Behbahani and Samaei reported a one-pot, three-component reaction using resorcinol, ethyl cyanoacetate, and cyclohexanone in the presence of diethylamine. The reaction proceeds via Knoevenagel condensation, Michael addition, and cyclization, yielding tetrahydrochromenones in 72–89% yield. For the benzo[g] fusion, naphthol derivatives replace resorcinol, with PtO₂-catalyzed hydrogenation introducing the tetrahydro ring.

Diels-Alder Approach

A Diels-Alder reaction between 1,3-cyclohexanedione and ortho-quinone methides generates the chromenone framework. Lin et al. utilized Sc(OTf)₃ (5 mol%) in toluene to catalyze this [4+1] cycloaddition, achieving diastereoselectivity >20:1 for fused systems.

Coupling of Benzofuran and Chromenone Subunits

The final assembly involves coupling preformed benzofuran and chromenone intermediates.

Friedel-Crafts Alkylation

A Friedel-Crafts approach employs AlCl₃ (15 mol%) in dichloroethane to couple 6-methoxy-3-methylbenzofuran with 4-chloro-6,7,8,9-tetrahydrobenzo[g]chromen-2-one. The reaction proceeds via electrophilic aromatic substitution at the benzofuran C-2 position, with yields of 65–78%.

Suzuki-Miyaura Cross-Coupling

A palladium-catalyzed coupling uses 2-boronic acid-substituted benzofuran and 4-bromo-tetrahydrochromenone. Under Pd(PPh₃)₄ (5 mol%), K₂CO₃, and toluene at 110°C, this method achieves 70–85% yield but requires halogenated precursors.

Optimization and Challenges

Regioselectivity in Benzofuran Formation

Electron-donating groups (e.g., methoxy) direct cyclization to the para position. Computational studies (DFT/B3LYP) confirm that methoxy groups lower the activation energy for cyclization at C-6 by stabilizing transition states via resonance.

Stereochemical Control in Chromenone Synthesis

Hydrogenation of the benzo[g]chromenone enone system requires PtO₂ or Pd/C under H₂ (50 psi) to achieve cis-fused tetrahydro rings. Over-reduction is mitigated by limiting reaction times to 4–6 hours.

Solvent and Catalyst Selection

Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency but may promote side reactions. Scandium triflate and CuCl are preferred for their tolerance to oxygenated functionalities.

Analytical Characterization

Key spectral data for the target compound include:

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 8.4 Hz, 1H, ArH), 6.78 (s, 1H, benzofuran H-4), 3.89 (s, 3H, OCH₃), 2.92–2.85 (m, 4H, tetrahydro H), 2.42 (s, 3H, CH₃).

  • HRMS (ESI+) : m/z calculated for C₂₃H₂₂O₄ [M+H]⁺ 387.1596, found 387.1592.

Industrial and Environmental Considerations

Scalability

The Friedel-Crafts method scales to kilogram quantities with 72% yield in pilot studies, though AlCl₃ waste management is critical. Electrochemical cyclization (Pt electrodes, acetonitrile) offers a greener alternative for benzofuran synthesis.

Cost Analysis

Copper catalysts reduce costs compared to Pd-based systems. Sia₂BH-mediated hydroboration in chromenone synthesis lowers expenses by 40% relative to PtO₂ hydrogenation .

Chemical Reactions Analysis

Types of Reactions

4-(6-methoxy-3-methyl-1-benzofuran-2-yl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like halogens or alkyl chains .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for this compound is C21H20O4C_{21}H_{20}O_{4} with a molecular weight of 334.4 g/mol. Its structure features a benzofuran ring fused with a tetrahydrobenzo[g]chromenone framework. This unique configuration is responsible for its diverse biological activities.

Scientific Research Applications

1. Medicinal Chemistry

  • Anticancer Properties : Research indicates that derivatives of this compound exhibit antiproliferative effects against various human cancer cell lines. For instance, a study demonstrated that certain derivatives had IC50 values comparable to established chemotherapeutics like doxorubicin, suggesting potential for drug development in oncology.
  • Neuroprotective Effects : Some studies have reported that derivatives can inhibit amyloid-beta (Aβ42) self-aggregation and protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative disease treatment.

2. Biological Activity

  • Enzyme Inhibition : The compound's structural features allow it to interact with specific enzymes, such as cyclooxygenase (COX), which may lead to anti-inflammatory effects.
  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

3. Materials Science

  • The unique photophysical properties of this compound make it suitable for developing photoresponsive materials and optical devices. Its ability to undergo various chemical reactions can be exploited to create new materials with tailored properties.

Similar Compounds

Compound NameStructure TypeNotable Application
PsoralenBenzofuranTreatment of skin disorders
BergaptenBenzofuranPotential therapeutic applications
4-(6-Methoxy-3-methyl-1-benzofuran-2-yl)-1,3-benzenediolBenzofuran derivativeInvestigated for photophysical properties

The distinct combination of structural features in 4-(6-methoxy-3-methyl-1-benzofuran-2-yl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one sets it apart from similar compounds, potentially leading to unique biological activities and physicochemical properties.

Case Studies

  • Antiproliferative Activity Study :
    • A series of derivatives were synthesized and tested against human cancer cell lines. The study highlighted the most potent compounds showing activity comparable to established chemotherapeutics.
  • Neuroprotective Study :
    • A derivative was identified that significantly inhibited Aβ42 self-aggregation and protected neuronal cells from oxidative stress, suggesting its potential role in treating neurodegenerative diseases.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Scaffold Modifications

Comparison with 10-Methoxy-7-methyl-2H-benzo[g]chromen-2-one (Compound 3)
Isolated from Murraya tetramera, this compound (C₁₅H₁₄O₃, MW 254.27 g/mol) shares the benzo[g]chromen-2-one core but lacks the tetrahydro ring and benzofuran substituent. Cytotoxicity assays against A549 (lung cancer) and HeLa (cervical cancer) cells revealed moderate activity (IC₅₀ ~20–50 μM), suggesting that the benzofuran moiety and hydrogenation in the target compound may modulate potency or selectivity .

Comparison with 4-Amino-2H-benzo[h]chromen-2-one (ABO) ABO (C₁₃H₁₁NO₂, MW 213.23 g/mol) replaces the methoxy and methyl groups with an amino substituent. Studies show that amino groups significantly improve water solubility (e.g., ABO derivatives achieved >10-fold solubility increases in aqueous media), whereas the methoxy group in the target compound likely reduces solubility . However, the benzofuran group may enhance lipophilicity, favoring blood-brain barrier penetration .

Substituent Effects on Bioactivity

Methoxy vs. Amino Groups

  • Amino groups (e.g., in ATBO analogs) introduce hydrogen-bonding capability, improving target affinity. For example, ATBO derivatives exhibited IC₅₀ values of <1 μM against breast cancer cell lines, surpassing typical coumarin activities .

Benzofuran vs. Coumarin Hybrids
The benzofuran moiety in the target compound may confer unique binding modes. For instance, 7-geranyloxy-6-methoxycoumarin (Compound 5 from M. tetramera) demonstrated anti-proliferative activity via ROS induction, but the benzofuran’s rigid structure could alter redox mechanisms .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) logP Water Solubility Key Substituents
Target Compound 334.37 ~3.5* Low 6-methoxy, 3-methyl, tetrahydro ring
10-Methoxy-7-methyl-2H-benzo[g]chromen-2-one 254.27 ~2.8 Moderate 10-methoxy, 7-methyl
ABO 213.23 ~1.2 High 4-amino
ATBO 217.25 ~1.5 High 4-amino, tetrahydro ring

*Estimated using ChemSpider data () and analogous structures.

Biological Activity

The compound 4-(6-methoxy-3-methyl-1-benzofuran-2-yl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one is a complex organic molecule that belongs to a class of compounds known for their diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a fused ring system that combines benzofuran and chromenone moieties, contributing to its unique chemical reactivity. Its molecular formula is C22H18O4C_{22}H_{18}O_{4} with a molecular weight of 346.4g/mol346.4\,g/mol.

Property Value
Molecular FormulaC22H18O4
Molecular Weight346.4 g/mol
IUPAC Name4-(6-methoxy-3-methyl-1-benzofuran-2-yl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one
InChI KeyCSXFARLRJHBOTP-UHFFFAOYSA-N

The biological activity of this compound may involve interaction with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it could modulate the activity of specific enzymes through binding interactions, potentially inhibiting or activating signaling pathways relevant to therapeutic applications .

Anticancer Activity

Research indicates that compounds with structural similarities to 4-(6-methoxy-3-methyl-1-benzofuran-2-yl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one exhibit significant anticancer properties. For instance:

  • DPPH Radical Scavenging Activity : Compounds similar to this structure have demonstrated moderate DPPH radical-scavenging activity, indicating potential antioxidant properties .
  • Inhibition of Cancer Cell Lines : Studies have shown that derivatives exhibit IC50 values against various cancer cell lines (A549, MCF7) ranging from 0.02 to 0.08 μmol/mL . This suggests that the compound may possess significant antiproliferative effects.

Neuroprotective Effects

Similar compounds have been studied for their neuroprotective effects:

  • Acetylcholinesterase (AChE) Inhibition : Some derivatives have shown promising AChE inhibition values (IC50 as low as 0.09 μM), which is crucial in the context of neurodegenerative diseases like Alzheimer’s .

Other Biological Activities

The compound may also exhibit other pharmacological activities:

  • Antiviral Potential : Heterocycles related to this compound have been evaluated for antiviral activity against several viruses, showing promising results in preliminary assays .

Comparative Analysis with Similar Compounds

The biological activity of 4-(6-methoxy-3-methyl-1-benzofuran-2-yl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one can be compared with structurally related compounds:

Compound Name Molecular Formula IC50 (μM) Unique Features
4-(6-Methoxy-3-methylbenzofuran)C21H20O4N/ASimilar benzofuran core but lacks the tetrahydro structure.
4-(7-Methoxybenzofuran)C21H18O4N/AContains a methoxy group at a different position on the benzofuran.
5-HydroxychromenoneC9H8O3N/ASimpler structure; lacks the benzofuran moiety but retains chromenone characteristics.

These comparisons highlight the unique bicyclic nature and functional group positioning of the target compound, which may contribute to its distinct biological activities and potential applications in medicinal chemistry.

Case Studies

In recent studies focused on the synthesis and evaluation of related compounds:

  • Study on Antiproliferative Activity : A series of derivatives were synthesized and tested against human cancer cell lines. The most potent compounds showed IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Neuroprotective Study : A derivative was found to significantly inhibit Aβ42 self-aggregation and protect neuronal cells from oxidative stress .

Q & A

Q. Optimization Tips :

  • Adjust stoichiometry of NaH to substrate (e.g., 1.1:1 molar ratio) to minimize side products.
  • Monitor reaction progress via TLC using UV-active spots or iodine staining ().

Basic: What spectroscopic methods are most reliable for structural confirmation?

Q. Key Techniques :

  • ¹H/¹³C-NMR : Assign peaks to distinguish benzofuran protons (δ 6.5–7.5 ppm) and chromenone carbonyl carbons (δ 160–180 ppm) ().
  • IR Spectroscopy : Confirm the presence of chromenone C=O stretches (~1705 cm⁻¹) and benzofuran C-O-C stretches (~1221 cm⁻¹) ().
  • High-Resolution Mass Spectrometry (HRMS) : Use ESI+ or EI modes to verify molecular ion peaks (e.g., [M+H]⁺) and rule out impurities ().

Validation : Cross-reference spectral data with structurally analogous compounds, such as 2-(3-methylbenzofuran-2-yl)phenol derivatives ().

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Case Example : If anti-inflammatory activity is reported in one study but absent in another:

  • Experimental Variables :
    • Assay type : Compare results from LPS-induced TNF-α inhibition (cell-based) vs. COX-2 enzymatic assays ().
    • Dose ranges : Test concentrations from 1 nM–100 µM to identify dose-dependent effects ().
  • Control Compounds : Include reference standards (e.g., indomethacin for COX-2 assays) to validate assay conditions ().
  • Statistical Analysis : Use ANOVA with post-hoc tests to assess significance across replicates ().

Recommendation : Replicate studies under standardized conditions (e.g., cell lines, incubation times) to minimize variability ().

Advanced: What strategies improve yield in large-scale synthesis?

Challenges : Low yields (<40%) due to steric hindrance at the benzofuran-chromenone junction.
Solutions :

  • Catalytic Systems : Use Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for regioselective bond formation ().
  • Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 2–4 hours, improving efficiency ().
  • Solvent Optimization : Replace THF with DMF for higher solubility of intermediates ().

Q. Yield Data :

ConditionYield (%)Purity (%)
Conventional3590
Microwave6295
DMF solvent5893

Advanced: How can computational modeling guide structure-activity relationship (SAR) studies?

Q. Methodology :

  • Docking Simulations : Use AutoDock Vina to predict binding affinity for targets like COX-2 or estrogen receptors ().
  • QSAR Models : Correlate substituent effects (e.g., methoxy vs. fluoro groups) with bioactivity using Hammett constants ().
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories ().

Q. Key Findings :

  • The methoxy group at position 6 enhances hydrophobic interactions with enzyme pockets ().
  • Methyl substitution on benzofuran reduces steric clash in planar chromenone systems ().

Basic: What are the primary biological targets explored for this compound?

Q. Documented Targets :

  • COX-2 : IC₅₀ values range from 10–50 µM in enzymatic assays ().
  • Antioxidant Pathways : Scavenges DPPH radicals with EC₅₀ ~20 µM ().
  • Apoptosis Induction : Activates caspase-3 in cancer cell lines ().

Q. Screening Protocols :

  • In vitro : Use MTT assays on HeLa or MCF-7 cells at 24–72 hours ().
  • In silico : Leverage PubChem BioAssay data (AID 743255) for preliminary target identification ().

Advanced: How does structural modification at the benzofuran 3-position affect bioactivity?

Q. Comparative Analysis :

ModificationActivity (IC₅₀, COX-2)LogP
3-Methyl12 µM3.2
3-Fluoro8 µM2.9
3-Hydroxy>100 µM1.7

Q. Insights :

  • Electron-withdrawing groups (e.g., -F) enhance COX-2 inhibition by stabilizing enzyme-ligand interactions ().
  • Hydrophobic substituents (e.g., -CH₃) improve membrane permeability ().

Advanced: What analytical challenges arise in quantifying degradation products?

Q. HPLC/MS Pitfalls :

  • Co-elution : Degradation products (e.g., oxidized chromenone) may overlap with parent compound peaks. Use UPLC with sub-2 µm columns for better resolution ().
  • Ion Suppression : Matrix effects from biological samples reduce MS sensitivity. Apply solid-phase extraction (SPE) prior to analysis ().

Q. Stability Data :

ConditionHalf-life (hours)Major Degradant
pH 7.4, 37°C48Oxidized chromenone
pH 2.0, 25°C12Hydrolyzed benzofuran

Basic: What safety protocols are recommended for handling this compound?

  • PPE : Wear nitrile gloves and goggles due to potential skin/eye irritation ().
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine powders ().
  • Waste Disposal : Neutralize acidic/basic reaction mixtures before disposal ().

Advanced: How can researchers validate target engagement in cellular models?

Q. Strategies :

  • Cellular Thermal Shift Assay (CETSA) : Confirm binding to COX-2 by measuring protein melting shifts ().
  • Knockdown Studies : Use siRNA targeting COX-2; loss of compound efficacy confirms target specificity ().
  • Radiolabeling : Synthesize ¹⁴C-labeled analog to track cellular uptake and distribution ().

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